molecular formula C6H9NO2 B14424025 2-(Methoxymethoxy)but-3-enenitrile CAS No. 80680-90-6

2-(Methoxymethoxy)but-3-enenitrile

Cat. No.: B14424025
CAS No.: 80680-90-6
M. Wt: 127.14 g/mol
InChI Key: IOLWOSSWRKAXJB-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)but-3-enenitrile is an organic compound characterized by the presence of a nitrile group (-CN) and a methoxymethoxy group (-OCH2OCH3) attached to a but-3-ene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethoxy)but-3-enenitrile can be achieved through several methods. One common approach involves the reaction of 3-buten-1-ol with methoxymethyl chloride in the presence of a base to form 3-(methoxymethoxy)but-1-ene. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethoxy)but-3-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-(Methoxymethoxy)but-3-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methoxymethoxy)but-3-enenitrile involves its interaction with molecular targets and pathways within biological systems. The nitrile group can participate in nucleophilic addition reactions, while the methoxymethoxy group can undergo hydrolysis or other transformations. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research .

Properties

CAS No.

80680-90-6

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-(methoxymethoxy)but-3-enenitrile

InChI

InChI=1S/C6H9NO2/c1-3-6(4-7)9-5-8-2/h3,6H,1,5H2,2H3

InChI Key

IOLWOSSWRKAXJB-UHFFFAOYSA-N

Canonical SMILES

COCOC(C=C)C#N

Origin of Product

United States

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